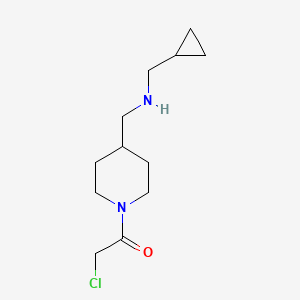

2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone

描述

2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone is a tertiary amine-containing piperidine derivative characterized by a chloroethanone backbone linked to a piperidinyl moiety substituted with a cyclopropylmethylaminomethyl group. This compound is structurally distinct due to the cyclopropyl group, which introduces unique steric and electronic properties compared to aliphatic or aromatic substituents. It is listed as a discontinued product by CymitQuimica (Ref: 10-F085257), suggesting specialized applications in pharmaceutical or agrochemical research .

属性

分子式 |

C12H21ClN2O |

|---|---|

分子量 |

244.76 g/mol |

IUPAC 名称 |

2-chloro-1-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]ethanone |

InChI |

InChI=1S/C12H21ClN2O/c13-7-12(16)15-5-3-11(4-6-15)9-14-8-10-1-2-10/h10-11,14H,1-9H2 |

InChI 键 |

IFGDGBRIPZHVTP-UHFFFAOYSA-N |

规范 SMILES |

C1CC1CNCC2CCN(CC2)C(=O)CCl |

产品来源 |

United States |

准备方法

合成路线和反应条件

1-(4-((环丙基甲基)氨基)甲基)哌啶-1-基)-2-氯乙酮的合成通常涉及哌啶衍生物与氯乙酰氯的反应。反应在受控条件下进行,以确保选择性地形成所需的产物。一般反应方案如下:

起始原料: 哌啶、环丙基甲胺、氯乙酰氯。

反应条件: 反应通常在惰性气氛(如氮气或氩气)中进行,以防止不希望的副反应。通常使用二氯甲烷或四氢呋喃等溶剂。

步骤: 哌啶首先与环丙基甲胺反应生成中间体。然后用氯乙酰氯处理该中间体,生成最终产物。

工业生产方法

该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产率。此外,还采用重结晶或色谱等纯化技术来获得高纯度产品。

化学反应分析

反应类型

1-(4-((环丙基甲基)氨基)甲基)哌啶-1-基)-2-氯乙酮可以进行各种化学反应,包括:

取代反应: 氯基团可以被其他亲核试剂(如胺或硫醇)取代。

氧化和还原: 该化合物可以在适当条件下被氧化或还原以形成不同的衍生物。

水解: 该化合物在水或水性酸/碱的存在下会发生水解。

常见试剂和条件

取代: 叠氮化钠或硫氰酸钾等试剂可用于取代反应。

氧化: 高锰酸钾或过氧化氢等氧化剂。

还原: 氢化铝锂或硼氢化钠等还原剂。

主要产品

这些反应形成的主要产物取决于所用试剂和条件。例如,用叠氮化钠取代可以生成叠氮基衍生物,而用高锰酸钾氧化可以生成羧酸。

科学研究应用

The biological activity of 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone is primarily linked to its interactions with various molecular targets, including enzymes and receptors. Research indicates that it may modulate biological pathways through binding or inhibition, potentially influencing signal transduction, metabolic processes, or gene expression regulation .

Potential Therapeutic Applications

- CNS Disorders : Given its structural similarity to known psychoactive compounds, this compound may exhibit potential in treating central nervous system disorders such as depression and anxiety. Studies on related piperidine derivatives have shown promise in serotonin reuptake inhibition, suggesting that this compound could have similar effects .

- Antimicrobial Properties : The presence of the chloroacetyl moiety may confer antimicrobial properties. Research into similar compounds indicates that they can possess significant activity against various bacterial strains .

- Metabolic Disorders : The compound's ability to interact with metabolic pathways suggests potential applications in treating metabolic syndrome-related disorders such as type 2 diabetes and obesity .

Synthesis and Derivatives

The synthesis of 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone can be achieved through various chemical reactions involving chloroacetyl derivatives and amines. This synthetic route allows for the exploration of different derivatives that may enhance biological activity or selectivity towards specific targets .

Antidepressant Effects

A study evaluated various piperidine derivatives for their serotonin reuptake inhibition and found that certain compounds significantly reduced depression-like behaviors in rodent models. While 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone was not directly tested, its structural similarity suggests it may exhibit similar properties.

Antimicrobial Activity

Research into sulfonamide-based compounds indicates that they can possess antimicrobial properties. The presence of the chloroacetyl group in this compound may confer similar activity against bacterial strains, warranting further investigation into its efficacy.

Research Findings and Future Directions

Current research surrounding 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone is still emerging. Future studies should focus on:

- In Vivo Studies : Conducting comprehensive experiments to evaluate the pharmacokinetics and therapeutic potential.

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound affects neurotransmitter systems.

- Broader Biological Screening : Investigating potential antimicrobial properties and other pharmacological effects.

作用机制

1-(4-((环丙基甲基)氨基)甲基)哌啶-1-基)-2-氯乙酮的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与受体或酶结合,调节其活性。确切的途径和靶标取决于具体的应用和使用环境。例如,在药物化学中,它可能与神经递质受体相互作用以发挥作用。

相似化合物的比较

Structural and Functional Group Variations

The compound belongs to a broader class of chloroethanone derivatives with piperidine-based substituents. Key structural analogs include:

2-Chloro-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

- Structure: Replaces the cyclopropylmethyl group with an isopropyl-methyl-amino substituent.

- Properties : Molecular weight 246.78 g/mol; discontinuation status similar to the target compound .

2-Chloro-1-[5-chloro-2-(1-methyl-piperidin-4-ylamino)-phenyl]-ethanone

- Structure: Features a chlorinated aromatic ring and a methyl-piperidinylamino group.

- Properties : CAS 753413-06-8; used in medicinal chemistry for its aromatic interactions .

- Impact : The aromatic chloro group increases electrophilicity, making it reactive in nucleophilic substitution reactions.

2,2-Dichloro-1-(4-methylphenyl)ethanone

- Structure: Simpler aromatic chloroethanone lacking a piperidine moiety.

- Properties : Melting point ~143–145°C; used in mandelic acid synthesis .

- Impact : The absence of a piperidine ring limits its utility in targeted drug design but enhances stability for industrial applications.

Physicochemical Properties

*Estimated based on structural analogs .

Key Observations:

- Substituent Effects : Cyclopropyl groups enhance rigidity and may improve binding specificity in biological targets compared to flexible isopropyl groups.

- Melting Points : Nitroimidazole-containing derivatives (e.g., ) exhibit higher melting points (~143–177°C) due to strong intermolecular interactions from nitro groups .

生物活性

2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone, also known as AM93850, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone is . The compound features a piperidine ring, which is often associated with various pharmacological activities due to its ability to interact with multiple biological targets .

Research indicates that compounds containing piperidine and cyclopropyl groups often exhibit significant interactions with neurotransmitter receptors and enzymes, particularly in the central nervous system (CNS). The specific mechanism of action for 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone involves modulation of neurotransmitter pathways, which may contribute to its therapeutic effects.

Antidepressant and Anxiolytic Effects

Studies have shown that similar piperidine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), suggesting that 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone may possess antidepressant properties. For instance, compounds with similar structures have demonstrated efficacy in reducing symptoms of anxiety and depression in animal models .

Antitumor Activity

Recent investigations into the biological activity of piperidine-based compounds have revealed potential antitumor effects. The compound may inhibit specific kinases involved in cancer cell proliferation. For example, it has been suggested that such compounds can interact with CDK (Cyclin-dependent kinase) pathways, which are crucial for cell cycle regulation .

In Vitro Studies

In vitro studies have demonstrated that 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone exhibits cytotoxicity against various cancer cell lines. A study showed that the compound induced apoptosis in human cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Pharmacokinetics

Pharmacokinetic studies have indicated that the compound has favorable absorption characteristics, with a moderate half-life conducive to therapeutic applications. These studies are essential for understanding the dosing regimens required for effective treatment outcomes .

Data Table: Summary of Biological Activities

常见问题

Q. What are the recommended synthetic routes for 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone, and what optimization strategies are critical for improving yield?

- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including chlorination and amine coupling. A plausible route could start with the formation of the piperidine core, followed by functionalization with cyclopropane-derived amines. For example, chlorination of a ketone intermediate using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions is common . Optimization strategies include:

- Temperature Control : Maintaining low temperatures (0–5°C) during chlorination to minimize side reactions.

- Protecting Groups : Using tert-butoxycarbonyl (Boc) groups to protect amine functionalities during coupling steps .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates.

Yield improvements may require iterative adjustments to stoichiometry and reaction time, as demonstrated in analogous syntheses of 2-chloroethanone derivatives .

Q. How should researchers characterize 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone using spectroscopic and analytical methods?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 3.5–4.5 ppm (piperidine N-CH₂ and cyclopropylmethyl groups) and δ 1.0–1.5 ppm (cyclopropane protons).

- ¹³C NMR : A carbonyl signal near δ 200 ppm confirms the ethanone moiety .

- IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (C=O) and ~750 cm⁻¹ (C-Cl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₂H₂₀ClN₂O: 255.12 g/mol).

Cross-referencing with analogous compounds (e.g., 2-chloro-1-(piperidin-1-yl)ethanone) ensures accurate assignment .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate analogs of this compound for biological activity?

- Methodological Answer : SAR studies should focus on:

- Core Modifications : Replace the piperidine ring with morpholine or azetidine to assess rigidity effects.

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the cyclopropane moiety to probe electronic interactions.

- Bioisosteric Replacement : Substitute the chlorine atom with fluorine or methyl groups to study steric and electronic impacts .

Biological assays (e.g., enzyme inhibition, receptor binding) must be paired with computational docking to correlate structural changes with activity. For example, analogs with bulkier substituents may show reduced binding to G protein-coupled receptors (GPCRs) .

Q. What strategies can resolve contradictions in reported biological activity data for this compound and its analogs?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across labs.

- Purity Issues : Validate compound purity (>95%) via HPLC and elemental analysis .

- Solubility Effects : Use consistent solvents (e.g., DMSO with <0.1% water) to avoid aggregation artifacts.

For GPCR-targeted studies, confirm receptor subtype specificity using knockout models or competitive antagonists .

Safety and Handling

Q. What are the critical safety protocols for handling 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。